

A Guide to Inter-Laboratory Comparison of Acylcarnitine Measurements

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Compound of Interest		
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The accurate quantification of acylcarnitines is paramount in the diagnosis and monitoring of inherited metabolic disorders, as well as in various research and drug development applications. Ensuring the reliability and comparability of these measurements across different laboratories is a significant challenge. This guide provides an objective comparison of methodologies for acylcarnitine analysis, supported by data from external quality assurance (EQA) programs and published literature.

Data Presentation: Performance in Inter-Laboratory Comparisons

The following tables summarize quantitative data from major EQA providers, the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) and the Centers for Disease Control and Prevention (CDC) Newborn Screening Quality Assurance Program (NSQAP). These programs are crucial for assessing the performance of laboratories and, by extension, the analytical methods they employ.

Table 1: Summary of Performance from the ERNDIM "Acylcarnitines in Serum" EQA Scheme (2022)[1]



Analyte	Mean Recovery (%)	Overall Precision (Interlaboratory CV, %)
Free Carnitine (C0)	100	14.2
Acetylcarnitine (C2)	98	13.0
Propionylcarnitine (C3)	94	12.3
Butyrylcarnitine (C4)	95	11.5
3-OH-Butyrylcarnitine (C4-OH)	56	12.9
Methylmalonylcarnitine (C4-DC)	100	19.0
Isovalerylcarnitine (C5)	96	11.0
Tiglylcarnitine (C5:1)	93	11.4
Glutarylcarnitine (C5-DC)	97	12.0
Hexanoylcarnitine (C6)	97	10.3
Octanoylcarnitine (C8)	98	10.2
Decanoylcarnitine (C10)	101	9.8
Dodecanoylcarnitine (C12)	132	10.1
Myristoylcarnitine (C14)	102	10.1
Palmitoylcarnitine (C16)	101	10.7
Stearoylcarnitine (C18)	102	11.4
Oleoylcarnitine (C18:1)	101	11.3

This table presents a selection of analytes from the 2022 ERNDIM report. The scheme consisted of 8 lyophilized serum samples with various amounts of added analytes.[1]

Table 2: Harmonized Proficiency Testing Results from CDC NSQAP (2019)[2]



Metabolite	Expected Value (μΜ)	Raw PT Mean (µM) [Min-Max]	Harmonized PT Mean (µM) [Min- Max]
Acetylcarnitine (C2)	17.15	15.42 [11.1–19.58]	16.51 [14.3–17.91]
Butyrylcarnitine (C4)	3.04	2.56 [2.21–4.09]	2.91 [2.21–3.37]
Tiglylcarnitine (C5:1)	0.76	0.48 [0.34–0.8]	0.68 [0.52–1]
Hexanoylcarnitine (C6)	2.71	2.35 [1.99–2.73]	2.62 [2.09–4.37]
Myristoylcarnitine (C14)	1.59	1.55 [1.17–2.08]	1.65 [1.42–1.96]

This table showcases a subset of data from a study harmonizing proficiency testing results from U.S. public health newborn screening laboratories. Harmonization tended to reduce the overall variation in proficiency testing data across laboratories.[2]

Table 3: Summary of Unacceptable Assessments in CDC NSQAP Proficiency Testing (2021 & 2022)[3][4]

Analyte Screen	Unacceptable Assessments (%) 2021	Unacceptable Assessments (%) 2022
Arginine	0.6	1.5
Citrulline	0.6	1.1
Leucine	0.9	0.5
Methionine	0.0	0.2
Phenylalanine	0.0	0.0
Succinylacetone	0.0	0.2
Tyrosine	0.2	0.2



This table provides the percentage of unacceptable assessments for selected analytes in the CDC's proficiency testing program for domestic laboratories, highlighting a high level of overall performance.[3][4]

Experimental Protocols

The majority of laboratories performing acylcarnitine analysis utilize tandem mass spectrometry (MS/MS).[5] Methodological variations, however, exist in sample preparation and the use of liquid chromatography.

Method 1: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) with Butyl-Ester Derivatization

This is a widely used high-throughput method, particularly in newborn screening.

- Sample Preparation:
 - A small volume of plasma or a dried blood spot punch is extracted with a solvent (typically methanol or acetonitrile) containing a mixture of stable isotope-labeled internal standards.
 [6]
 - The extract is then subjected to derivatization to form butyl esters of the acylcarnitines.[5] This is achieved by heating the sample with butanolic-HCl.
 - The derivatized sample is evaporated to dryness and reconstituted in a solvent suitable for injection into the mass spectrometer.
- Mass Spectrometry:
 - The analysis is performed using a tandem mass spectrometer, often with a flow injection analysis front-end, which does not involve chromatographic separation.
 - Acylcarnitines are detected using a precursor ion scan of m/z 85, which is a characteristic fragment ion of butylated acylcarnitines.[5]



Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides greater specificity by separating isomeric and isobaric acylcarnitines that cannot be distinguished by FIA-MS/MS.

• Sample Preparation:

- Similar to the FIA-MS/MS method, plasma or dried blood spots are extracted with an organic solvent containing internal standards.
- Derivatization may or may not be performed. Some methods analyze the underivatized acylcarnitines.[7]

Liquid Chromatography:

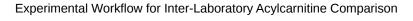
- The sample extract is injected into a liquid chromatography system.
- Various column chemistries can be used, including reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC), to separate the different acylcarnitine species based on their physicochemical properties.[8]
- A gradient elution with a mobile phase typically consisting of acetonitrile and water with additives like formic acid or ammonium formate is used.

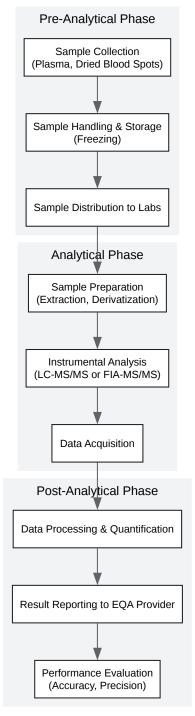
Mass Spectrometry:

- The eluent from the LC system is introduced into the tandem mass spectrometer.
- Detection is typically performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard.[9]

Mandatory Visualization







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Caption: A flowchart of a typical inter-laboratory comparison for acylcarnitine measurements.





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Caption: Key factors contributing to variability in inter-laboratory acylcarnitine measurements.

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